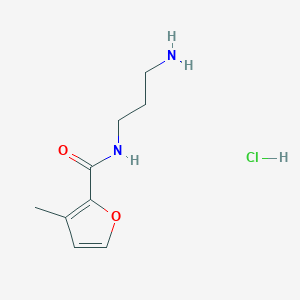

N-(3-aminopropyl)-3-methylfuran-2-carboxamide hydrochloride

Overview

Description

“N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .

Chemical Reactions Analysis

APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . The Coulombic repulsion between the positively charged APMA units becomes sufficiently screened to allow a greater tendency for homopropagation, which will result in polymers with a longer sequence of APMA units in the copolymer chains .

Physical and Chemical Properties Analysis

APMA is a powder form substance with a melting point of 123-128 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

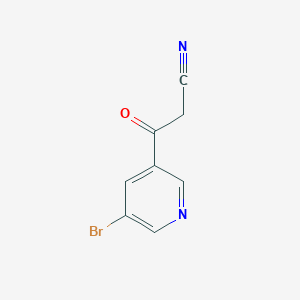

Homogeneous Catalytic Aminocarbonylation

- Synthesis of N-substituted Nicotinamides: A study by Takács et al. (2007) demonstrates the use of primary and secondary amines, including amino acid methyl esters, in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to produce N-substituted nicotinamides and related compounds. This process underlines the potential for synthesizing biologically important molecules, which could include derivatives similar to the compound (Takács, Jakab, Petz, & Kollár, 2007).

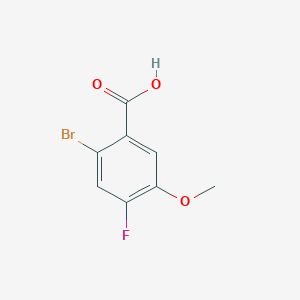

Amidation of Esters

- Direct Aminolysis of Esters: Bundesmann et al. (2010) reported that magnesium methoxide and calcium chloride facilitate the direct aminolysis of esters by ammonia to primary amides. This method could be applicable for generating amide derivatives, potentially relevant for synthesizing compounds structurally related to "N-(3-aminopropyl)-3-methylfuran-2-carboxamide hydrochloride" (Bundesmann, Coffey, & Wright, 2010).

Enzyme Immobilization

- Thermosensitive Hydrogel Microspheres: Shiroya et al. (1995) explored the immobilization of enzymes on thermosensitive hydrogel microspheres, which could offer insights into immobilizing specific catalysts or reactants for targeted reactions, possibly including those related to the compound of interest (Shiroya, Tamura, Yasui, Fujimoto, & Kawaguchi, 1995).

Safety and Hazards

Properties

IUPAC Name |

N-(3-aminopropyl)-3-methylfuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-7-3-6-13-8(7)9(12)11-5-2-4-10;/h3,6H,2,4-5,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAKSIUGQATIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

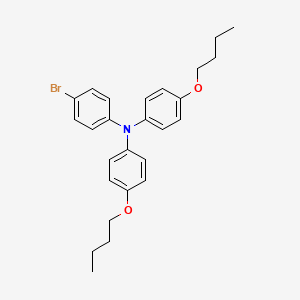

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)